Asymmetric dearomative reductive arylallylation of indoles with trifluoromethyl alkenes by nickel catalysis†
Organic Chemistry Frontiers Pub Date: 2023-10-18 DOI: 10.1039/D3QO01460F
Abstract
Catalytic dearomatization reactions of C2-substituted indoles represent an efficient and powerful way to access polycyclic indolines. Despite significant advances in this field, the corresponding asymmetric reductive dearomative difunctionalization of indoles at the C2 and C3 positions with two electrophilic partners remains a huge challenge due to the difficulty of breaking the aromaticity and constructing the quaternary carbon stereocenters. Herein, we report an unprecedented nickel catalysis strategy for diastereo- and enantioselective dearomative reductive arylallylation of indoles with trifluoromethyl alkenes. The protocol allows the rapid synthesis of gem-difluorinated chiral polycyclic indolines bearing vicinal quaternary and tertiary carbon stereocenters with a wide substrate scope, good functional group tolerance, and excellent diastereo- and enantioselectivities.
Recommended Literature
- [1] Ultrafast channel I and channel II charge generation processes at a nonfullerene donor–acceptor PTB7:PDI interface is crucial for its excellent photovoltaic performance†
- [2] Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†
- [3] Terpene dispersion energy donor ligands in borane complexes†
- [4] Combined experimental/theoretical study of d-glucosamine promoted Ullmann-type C–N coupling catalyzed by copper(i): does amino really count?†
- [5] Incorporation of chlorinated analogues of aliphatic amino acids during cell-free protein synthesis†‡
- [6] Independent tuning of multiple biomaterial properties using protein engineering†
- [7] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [8] Complexes formed between the platinum metals and halide ions. Part 2.—Extraction of haloplatinates by solutions of salts of amberlite LA-2 in carbon tetrachloride and in cyclohexane
- [9] Conductive Pickering-poly(high internal phase emulsion) composite foams prepared with low loadings of single-walled carbon nanotubes†
- [10] Influence of fullerenol on hIAPP aggregation: amyloid inhibition and mechanistic aspects†
Journal Nameļ¼Organic Chemistry Frontiers
Research Products
-
CAS no.: 10432-84-5